1-(4-Chloropyridin-3-YL)ethanamine

Description

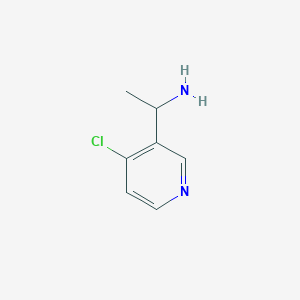

1-(4-Chloropyridin-3-YL)ethanamine is a secondary amine featuring a pyridine ring substituted with a chlorine atom at the 4-position and an ethanamine side chain at the 3-position. This structure confers both basicity (due to the amine) and lipophilicity (from the chloropyridine moiety), making it a versatile intermediate in pharmaceutical and coordination chemistry.

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

1-(4-chloropyridin-3-yl)ethanamine |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-4-10-3-2-7(6)8/h2-5H,9H2,1H3 |

InChI Key |

XDCQXCLPSJSROP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CN=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 1-(4-Chloropyridin-3-YL)ethanamine typically begins with 4-chloropyridine as the starting material.

Reaction with Ethylamine: The 4-chloropyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form the desired product.

Catalysts and Solvents: Commonly used catalysts include palladium on carbon (Pd/C) and solvents such as ethanol or methanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods:

Large-Scale Synthesis: For industrial-scale production, the process is optimized to maximize yield and minimize costs. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 1-(4-Chloropyridin-3-YL)ethanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms, often using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, where the chlorine atom or the ethanamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution Reagents: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products:

Oxidation Products: Oxidation can yield products like 1-(4-chloropyridin-3-yl)acetaldehyde or 1-(4-chloropyridin-3-yl)acetic acid.

Reduction Products: Reduction typically produces 1-(4-chloropyridin-3-yl)ethanol or other reduced derivatives.

Substitution Products: Substitution reactions can yield a variety of products depending on the nucleophile used, such as 1-(4-methoxypyridin-3-yl)ethanamine.

Scientific Research Applications

Chemistry:

Building Block: 1-(4-Chloropyridin-3-YL)ethanamine is used as a building block in the synthesis of more complex organic molecules.

Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology and Medicine:

Pharmaceuticals: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential therapeutic effects.

Industry:

Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

Agrochemicals: It is also studied for its potential use in agrochemicals, particularly as a precursor to insecticides or herbicides.

Mechanism of Action

Molecular Targets and Pathways:

Receptor Binding: 1-(4-Chloropyridin-3-YL)ethanamine is known to interact with specific receptors in biological systems, such as nicotinic acetylcholine receptors.

Signal Transduction: Upon binding to its target receptor, the compound can modulate signal transduction pathways, leading to various physiological effects.

Enzyme Inhibition: It may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural and Electronic Differences

- Halogen Position : The chlorine at the 4-position on the pyridine ring in the target compound distinguishes it from analogs like (S)-1-(5-Chloro-3-fluoropyridin-2-YL)ethanamine, where halogens occupy the 5- and 3-positions. This positional variance alters electronic effects (e.g., electron-withdrawing capacity) and steric interactions, impacting binding affinity in receptor studies .

- Backbone Modifications : Compounds like 2-(4-Chlorophenyl)-N-(3-pyridinylmethyl)ethanamine replace the chloropyridine with a chlorophenyl group, increasing aromaticity and lipophilicity. Such modifications are critical for optimizing blood-brain barrier penetration in neuroactive compounds .

Critical Analysis of Evidence

The provided evidence lacks explicit data on the target compound’s physicochemical properties (e.g., logP, pKa) or biological activity. However, inferences are drawn from structurally related compounds:

Biological Activity

1-(4-Chloropyridin-3-YL)ethanamine, also known as 4-chloropyridin-3-yl ethanamine, is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 155.6 g/mol. Its structure features a pyridine ring substituted with a chlorine atom and an ethylamine side chain, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the chlorine substituent enhances its binding affinity to certain targets compared to non-chlorinated analogs.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating pain and inflammation.

- Receptor Modulation : It may also act on neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of chloropyridine compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .

Antiviral Activity

In the context of viral infections, particularly SARS-CoV-2, chloropyridinyl compounds have been explored for their ability to inhibit viral proteases. A series of studies reported that certain chloropyridine derivatives exhibited low micromolar inhibitory activity against the SARS-CoV-2 3CLpro enzyme . However, the specific activity of this compound in this regard requires further investigation.

Case Studies

- Inflammatory Pain Model : In a controlled animal study, this compound was administered to mice with induced inflammatory pain. Results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent .

- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of this compound against standard bacterial strains. The compound demonstrated effective inhibition at concentrations below 100 µM, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activity Summary of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.